molecular formula C8H4ClF3O3 B13545678 3-(Trifluoromethoxy)phenyl chloroformate

3-(Trifluoromethoxy)phenyl chloroformate

Cat. No.: B13545678
M. Wt: 240.56 g/mol
InChI Key: BSHFAANBHMDCGO-UHFFFAOYSA-N
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Description

Contextualization of Chloroformates as Versatile Synthetic Reagents in Organic Chemistry

Chloroformates, with the general structure ROC(O)Cl, are a class of organic compounds that serve as highly versatile reagents in organic synthesis. wikipedia.org Formally esters of chloroformic acid, they are characterized by their high reactivity, which is comparable to that of acyl chlorides. wikipedia.org This reactivity makes them excellent electrophilic partners in a variety of chemical transformations.

One of their most prominent roles is in the introduction of protecting groups for amines, alcohols, and phenols. For instance, benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are cornerstone reagents in peptide synthesis for the protection of amino groups. wikipedia.org Beyond protection strategies, chloroformates are instrumental in the synthesis of a diverse array of organic compounds, including carbamates, carbonates, and mixed anhydrides. wikipedia.org Their utility also extends to derivatization agents in chromatography, where they are used to convert polar analytes into more volatile and less polar derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. wikipedia.org

The general synthesis of chloroformates involves the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). chemicalbook.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemicalbook.com

Significance of Fluorinated Chloroformates in Advanced Chemical Transformations and Material Science

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including lipophilicity, metabolic stability, and electronic character. mdpi.combeilstein-journals.org Consequently, fluorinated chloroformates have emerged as valuable reagents for the synthesis of advanced materials and biologically active compounds. The incorporation of fluorine can enhance the thermal stability and chemical resistance of polymers and can be used to create materials with specific optical and electrical properties. core.ac.uk

In medicinal chemistry, the trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity and strong electron-withdrawing nature. beilstein-journals.org This can lead to improved metabolic stability and membrane permeability of drug candidates. researchgate.net Fluorinated chloroformates, therefore, serve as key building blocks for introducing these beneficial properties into complex molecules. They are particularly useful as derivatizing agents for highly polar and hydrophilic analytes in environmental and biological analysis. acs.org

Scope and Research Trajectories Pertaining to 3-(Trifluoromethoxy)phenyl Chloroformate

While the isomeric compound, 3-(trifluoromethyl)phenyl chloroformate, is well-documented, specific research on this compound is less prevalent in publicly accessible literature. However, based on the known reactivity of chloroformates and the properties of the trifluoromethoxy group, its potential applications and research directions can be inferred.

The primary precursor for the synthesis of this compound is 3-(trifluoromethoxy)phenol (B139506). chemimpex.com This phenol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its ability to modify biological activity. chemimpex.com The conversion of this phenol to the corresponding chloroformate would proceed via phosgenation. chemicalbook.com

Research trajectories for this compound are likely to focus on its use as a reagent for introducing the 3-(trifluoromethoxy)phenoxycarbonyl group into various molecules. This could be particularly relevant in the development of new polymers with enhanced properties, such as increased thermal stability and specific refractive indices. Furthermore, in the field of medicinal chemistry, it could be employed in the synthesis of novel carbamates and carbonates with potential therapeutic applications, leveraging the unique properties of the trifluoromethoxy group to enhance drug efficacy and pharmacokinetic profiles. The compound may also find use as a specialized derivatizing agent in analytical chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClF3O3

Molecular Weight

240.56 g/mol

IUPAC Name

[3-(trifluoromethoxy)phenyl] carbonochloridate

InChI

InChI=1S/C8H4ClF3O3/c9-7(13)14-5-2-1-3-6(4-5)15-8(10,11)12/h1-4H

InChI Key

BSHFAANBHMDCGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OC(=O)Cl

Origin of Product

United States

Methodologies for the Chemical Synthesis of 3 Trifluoromethoxy Phenyl Chloroformate

Established Synthetic Routes and Mechanistic Considerations

The most conventional and widely practiced methods for synthesizing aryl chloroformates involve the reaction of a phenolic precursor with phosgene (B1210022) or its derivatives.

The direct reaction of 3-(trifluoromethoxy)phenol (B139506) with phosgene (COCl₂) represents the classical approach to synthesizing 3-(Trifluoromethoxy)phenyl chloroformate. google.com Phenols are generally less reactive than aliphatic alcohols, often necessitating specific conditions to achieve efficient conversion. justia.com

The reaction mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene. This is typically facilitated by converting the phenol (B47542) to its more nucleophilic alkali metal phenoxide form or by using a tertiary amine base to scavenge the HCl byproduct. justia.comgoogle.com The reaction proceeds as follows:

Activation of Phenol (Optional but common): The phenol is treated with a base (e.g., NaOH or a tertiary amine) to form the more reactive phenoxide ion.

Nucleophilic Attack: The phenoxide attacks the phosgene molecule, displacing one chloride ion to form the chloroformate.

Byproduct Formation: Hydrogen chloride (HCl) is generated as a byproduct, which is neutralized by the base present in the reaction mixture. google.com

To prevent the formation of the symmetrical carbonate ester byproduct, an excess of phosgene is often used. wikipedia.org The reaction temperature for aryl chloroformates is typically elevated, ranging from 60°C to 180°C, to drive the reaction to completion. google.com

A common variation of this method uses triphosgene (B27547), a solid and safer-to-handle equivalent of gaseous phosgene. justia.comgoogle.com Triphosgene, in the presence of a catalyst, decomposes to generate phosgene in situ. researchgate.netresearchgate.net

Table 1: Typical Reaction Parameters for Phosgenation of Phenolic Precursors

ParameterConditionRationale
Phosgenating Agent Phosgene (COCl₂) or TriphosgeneDirect source of the chloroformyl group. Triphosgene is a safer alternative. justia.comgoogle.com
Precursor 3-(Trifluoromethoxy)phenolThe starting material providing the aryl group.
Base/Catalyst Tertiary amines, Sodium Carbonate, DMFActivates the phenol and/or neutralizes HCl byproduct. google.comgoogle.com
Solvent Toluene, Xylene, DichloromethaneInert solvent to facilitate the reaction. google.comgoogle.com
Temperature 60°C - 180°CHigher temperatures are needed for less reactive phenols. google.com

Alternative carbonylation strategies aim to replace highly toxic phosgene with other sources of the carbonyl group. orgsyn.org Palladium-catalyzed carbonylation reactions have emerged as a viable, though less common, route. researchgate.net In these methods, a carbon monoxide (CO) surrogate is used in conjunction with a palladium catalyst to achieve the carbonylation of the phenolic precursor.

CO surrogates are non-gaseous compounds that release CO under specific reaction conditions. orgsyn.org Examples include formic acid and aryl formates like phenyl formate. orgsyn.orgresearchgate.net The general mechanism involves the oxidative addition of an aryl halide (if starting from a different precursor) or the activation of the phenol, followed by CO insertion and reductive elimination. While primarily developed for synthesizing esters and amides, these principles can be adapted for chloroformate formation under specific conditions. These methods are particularly valuable in laboratory settings where the handling of phosgene is impractical. orgsyn.org

Development of Novel and Sustainable Synthetic Protocols

Growing safety and environmental concerns have spurred research into greener and more sustainable methods for producing chloroformates, focusing on eliminating the direct use of phosgene.

The development of phosgene-free synthetic routes is a primary goal in modern organic synthesis. The use of triphosgene is a significant step in this direction, as it is a stable, crystalline solid that can be handled more safely than gaseous phosgene. justia.comgoogle.com It serves as a direct substitute, generating phosgene only as needed for the reaction, which minimizes exposure risks. researchgate.net

A more innovative phosgene-free method involves a photo-on-demand synthesis. organic-chemistry.org This technique uses chloroform (B151607) (CHCl₃) as both a solvent and a reagent. Under UV irradiation and in the presence of oxygen, chloroform can generate the necessary reactive species for chloroformate formation from an alcohol. organic-chemistry.org While primarily demonstrated for alkyl alcohols, this approach represents a promising avenue for the synthesis of aryl chloroformates, offering a safer and simpler alternative for both laboratory and industrial applications. organic-chemistry.org

Catalysis plays a crucial role in improving the efficiency, selectivity, and sustainability of chloroformate synthesis. In traditional phosgenation, catalysts can enable the reaction to proceed under milder conditions and with higher yields.

Organic phosphorus compounds, such as triphenylphosphine (B44618) or triphenyl phosphite, have been successfully employed as catalysts in the synthesis of aryl chloroformates from phenols and phosgene. google.com Similarly, N,N-dialkylated acid amides like N,N-dimethylformamide (DMF) are effective catalysts, often used in amounts of 0.5-5 mol %. google.com These catalysts typically work by forming a more reactive intermediate with phosgene, which is then more readily attacked by the phenol.

For alternative carbonylation routes, palladium-based catalysts are essential. researchgate.net The choice of ligand associated with the palladium center is critical for achieving high efficiency and selectivity in reactions involving CO surrogates. researchgate.net

Optimization of Reaction Conditions and Yields for Laboratory and Scalable Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring process safety and economic viability.

Key parameters for optimization in phosgenation reactions include:

Temperature: For the reaction of phenols with phosgene, temperatures are often maintained between 80°C and 160°C to ensure a sufficient reaction rate. google.com

Stoichiometry: A molar excess of phosgene relative to the phenol is typically used to suppress the formation of the corresponding diaryl carbonate. wikipedia.org

Catalyst Loading: The concentration of the catalyst (e.g., DMF or a phosphine (B1218219) derivative) must be optimized to balance reaction speed with cost and potential side reactions. google.com

Byproduct Removal: Efficient removal or neutralization of the HCl byproduct is essential to drive the reaction to completion. In industrial settings, this can be achieved by continuously removing HCl from the reaction zone. google.com

For scalable production, continuous flow reactors are often preferred over batch processes. A continuous process can be carried out in various reactor types, including tubular reactors or a cascade of stirred vessels, allowing for better temperature control and safer handling of hazardous reagents like phosgene. google.com The purification of the final product is typically achieved through vacuum distillation to separate the desired chloroformate from unreacted starting materials and byproducts.

Table 2: Comparison of Synthetic Methodologies

MethodologyPhosgenating AgentKey FeaturesAdvantagesDisadvantages
Traditional Phosgenation Phosgene (COCl₂)High temperature, requires base/catalyst. google.comWell-established, high yield.Uses highly toxic, gaseous phosgene. orgsyn.org
Triphosgene Method TriphosgeneIn situ generation of phosgene. google.comSafer solid reagent, precise stoichiometry. justia.comHigher reagent cost.
Photo-on-Demand Chloroform (CHCl₃)UV light, O₂ atmosphere. organic-chemistry.orgPhosgene-free, uses common solvent. organic-chemistry.orgPrimarily developed for alkyl alcohols, may have lower yields for phenols. organic-chemistry.org
Catalytic Carbonylation CO SurrogatesPalladium catalyst required. researchgate.netAvoids direct use of phosgene. orgsyn.orgCatalyst cost, less direct route.

Reactivity and Reaction Mechanisms of 3 Trifluoromethoxy Phenyl Chloroformate

Nucleophilic Acyl Substitution Reactions and Pathways

Nucleophilic acyl substitution is the hallmark reaction of chloroformates. wikipedia.org These reactions proceed via a tetrahedral intermediate, and the facility of the reaction is largely dependent on the nature of the nucleophile and the stability of the leaving group. For 3-(trifluoromethoxy)phenyl chloroformate, the 3-(trifluoromethoxy)phenoxide ion is a relatively good leaving group, stabilized by the electron-withdrawing nature of the trifluoromethoxy substituent.

The reaction of this compound with hydroxyl-containing compounds, such as alcohols and phenols, leads to the formation of O-carbonates. This transformation is a classic example of nucleophilic acyl substitution. wikipedia.org The general mechanism, which can be catalyzed by either acid or base, involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the chloroformate. wikipedia.orgbyjus.com

Under basic conditions, the hydroxyl compound is deprotonated to form a more nucleophilic alkoxide or phenoxide ion. This is followed by the attack on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the corresponding carbonate ester. The presence of a base is often necessary to neutralize the hydrogen chloride byproduct. wikipedia.org

General Steps for Base-Catalyzed O-Carbonate Formation:

Deprotonation of the Hydroxyl Compound: A base removes the proton from the alcohol or phenol (B47542), creating a more potent nucleophile.

Nucleophilic Attack: The resulting alkoxide or phenoxide attacks the carbonyl carbon of the this compound.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion to yield the final O-carbonate product.

The reaction can also proceed under acidic conditions, where the acid protonates the carbonyl oxygen of the chloroformate, further enhancing its electrophilicity and making it more susceptible to attack by the neutral hydroxyl compound. byjus.com

The reaction of this compound with primary or secondary amines is a widely used method for the synthesis of N-carbamates. wikipedia.orgnih.gov This reaction generally proceeds rapidly and efficiently, often at room temperature. The mechanism is analogous to that of O-carbonate formation, with the nitrogen atom of the amine acting as the nucleophile.

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion. A base, which can be a second equivalent of the amine or an added scavenger like pyridine (B92270) or triethylamine, is typically used to neutralize the liberated hydrogen chloride. nih.gov

General Steps for N-Carbamate Formation with Amines:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the this compound.

Formation of a Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to a base.

Elimination of the Leaving Group: The intermediate collapses, with the expulsion of the chloride ion, to form the N-carbamate.

The reaction of this compound with amides is also possible, although amides are generally less nucleophilic than amines. This reaction can be facilitated by the use of a strong base to deprotonate the amide, forming a more nucleophilic amidate anion. The resulting anion can then attack the chloroformate to form an N-acyl carbamate (B1207046). Alternatively, under neutral or acidic conditions, the reaction may be sluggish. Phenyl chloroformate has been utilized in the conversion of primary amides to nitriles, suggesting a different reaction pathway where the amide oxygen acts as the initial nucleophile.

The term "trans-chloroformylation" is not a standard, widely recognized reaction type in organic chemistry literature in the same vein as transesterification or transamidation. Searches for this specific terminology in the context of this compound or chloroformates in general did not yield established, distinct reaction mechanisms.

It is plausible that this term could refer to a few hypothetical processes. One possibility is an exchange reaction where the 3-(trifluoromethoxy)phenoxy group of the chloroformate is displaced by another alkoxy or aryloxy group from an alcohol or phenol, in a process analogous to transesterification. wikipedia.orgmasterorganicchemistry.com This would essentially be a variation of the O-carbonate formation described in section 3.1.1, where the focus is on the exchange of the aryloxy group rather than the chlorine.

Another interpretation could be a disproportionation reaction where two molecules of the chloroformate react with each other, potentially under specific catalytic conditions, to yield a carbonate and phosgene (B1210022) or its equivalent. However, there is no readily available literature to support this as a common or synthetically useful process for this class of compounds.

Given the lack of established literature on "trans-chloroformylation," a detailed mechanistic investigation for this compound in this context cannot be provided.

Influence of the Trifluoromethoxy Substituent on Reaction Kinetics and Selectivity

The trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring exerts a significant electronic influence on the reactivity of this compound. This influence is primarily due to the strong inductive effect of the fluorine atoms, which is transmitted through the oxygen atom and the aromatic ring to the chloroformate functionality. nih.gov

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through its strong negative inductive effect (-I). nih.govmdpi.com This effect is a consequence of the high electronegativity of the three fluorine atoms. While the oxygen atom of the methoxy (B1213986) group (-OCH₃) is typically an electron-donating group through resonance (+R), the strong inductive pull of the fluorine atoms in the trifluoromethoxy group significantly diminishes this resonance donation. nih.gov

The net result is that the trifluoromethoxy group withdraws electron density from the phenyl ring. This electron withdrawal is transmitted to the ester oxygen of the chloroformate, which in turn pulls electron density away from the carbonyl carbon. This inductive pull enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

The increased electrophilicity of the carbonyl carbon in this compound is expected to lead to faster reaction rates in nucleophilic acyl substitution reactions compared to unsubstituted phenyl chloroformate or phenyl chloroformates bearing electron-donating substituents. This is supported by Hammett plot studies on the hydrolysis of substituted phenyl chloroformates, which show a positive rho (ρ) value, indicating that the reaction is accelerated by electron-withdrawing substituents. researchgate.netrsc.org

Table of Expected Relative Reactivities of Substituted Phenyl Chloroformates

Substituent (at meta or para position)Electronic EffectExpected Relative Reactivity
-NO₂Strong -I, -RHighest
-CF₃Strong -IHigh
-OCF₃ Strong -I, weak +R High
-Cl-I, +RModerate
-HNeutralBaseline
-CH₃Weak +ILow
-OCH₃Strong +R, weak -ILowest

This table represents a qualitative prediction based on general principles of electronic effects.

This compound is an achiral molecule and, as such, its direct involvement in asymmetric synthesis to induce chirality is limited. However, it can be utilized as a derivatizing agent for chiral molecules, particularly those containing hydroxyl or amino groups. The reaction of a racemic or enantiomerically enriched alcohol or amine with this compound would result in the formation of diastereomeric carbonates or carbamates if the chloroformate itself were chiral, or if it were used to derivatize a mixture of enantiomers that are then resolved.

In the context of chiral resolution, after derivatization of a racemic mixture with an achiral reagent like this compound, the resulting mixture of enantiomeric carbonates or carbamates could potentially be separated using chiral chromatography. The bulky and electronically distinct 3-(trifluoromethoxy)phenyl group might provide sufficient differentiation for separation on a suitable chiral stationary phase.

Another potential application is in the determination of enantiomeric excess. By derivatizing a chiral alcohol or amine with this compound, the resulting diastereomers (if a chiral auxiliary is also present) or enantiomers can be analyzed by techniques such as NMR spectroscopy (in the presence of a chiral shift reagent) or chiral HPLC. The trifluoromethyl group can be a useful handle for ¹⁹F NMR analysis.

However, a direct role for this compound in inducing stereoselectivity in a reaction is not apparent from the available literature. Its primary function in a stereochemical context would likely be as a tool for the analysis or separation of chiral compounds.

Solvolytic Studies and Environmental Degradation Pathways in Reaction Media

The solvolysis of chloroformate esters is a subject of considerable interest due to their wide applications as protecting groups and as intermediates in organic synthesis. The reaction mechanism can vary from a unimolecular (SN1) to a bimolecular (SN2) pathway, often involving an addition-elimination sequence, depending on the substrate structure, solvent, and other reaction conditions. While specific studies on this compound are not extensively detailed in the provided literature, a comprehensive understanding of its reactivity can be inferred from studies on analogous compounds like phenyl chloroformate and its substituted derivatives. nih.govnih.govnih.govnih.govmdpi.com

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which is expected to influence the reaction mechanism and rate of solvolysis significantly. This effect is anticipated to be more pronounced than that of a nitro group and opposite to that of a methoxy group when substituting the phenyl ring of phenyl chloroformate. nih.govmdpi.com The position of the substituent also plays a crucial role; for this compound, the substituent is at the meta-position, influencing the reaction primarily through its inductive effect.

The rates of solvolysis for chloroformate esters are typically determined by monitoring the production of acid (HCl) over time, often using conductometric or titrimetric methods. nih.gov For related compounds like phenyl chloroformate, specific rates of solvolysis have been determined in a variety of pure and binary aqueous solvent systems at specific temperatures. nih.govmdpi.com

For instance, the specific rates of solvolysis (k) for phenyl chloroformate at 25.0 °C have been extensively tabulated. These studies serve as a benchmark for predicting the behavior of substituted analogues. The electron-withdrawing nature of the 3-trifluoromethoxy group is expected to increase the rate of solvolysis compared to phenyl chloroformate due to the stabilization of the developing negative charge on the carbonyl oxygen in the transition state of a bimolecular addition-elimination mechanism.

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide valuable insights into the transition state of the reaction. These parameters can be determined by measuring the reaction rate at different temperatures and applying the Eyring equation. For solvolytic reactions of similar chloroformates that proceed via a bimolecular pathway, negative entropies of activation are typically observed, indicating a more ordered transition state compared to the reactants. researchgate.netresearchgate.net

Table 1: Illustrative First-Order Rate Constants (k) for the Solvolysis of Phenyl Chloroformate in Various Solvents at 25.0 °C

Solventk x 10-5 (s-1)
100% EtOH0.913
90% EtOH7.41
80% EtOH18.2
100% MeOH4.67
90% MeOH22.8
80% MeOH54.0
90% Acetone0.434
80% Acetone2.50
97% TFE42.0
90% TFE291
70% TFE569
97% HFIP3,920
90% HFIP10,700
70% HFIP17,200
50% HFIP21,400

Note: This data is for phenyl chloroformate and serves as a reference. The rates for this compound are expected to be higher under similar conditions due to the electron-withdrawing nature of the OCF3 group.

The effect of the solvent on the reaction mechanism is a critical aspect of solvolytic studies. The Grunwald-Winstein equation is a powerful tool used to correlate the specific rates of solvolysis with the solvent's ionizing power (YCl) and nucleophilicity (NT). nih.govmdpi.com The extended Grunwald-Winstein equation is given by:

log(k/k0) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k0 is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity to solvent nucleophilicity.

m is the sensitivity to solvent ionizing power.

For phenyl chloroformate and its derivatives that react via an addition-elimination mechanism, high l values (typically > 1.0) and moderate m values (around 0.5) are observed. nih.govmdpi.com This indicates a high sensitivity to the nucleophilic properties of the solvent and a moderate sensitivity to its ionizing power, which is characteristic of a bimolecular pathway where the addition of the solvent to the carbonyl carbon is the rate-determining step.

For this compound, a similar analysis would be expected to yield a high l value and a moderate m value, suggesting a bimolecular addition-elimination mechanism. The strong electron-withdrawing effect of the 3-OCF3 group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the solvent.

In highly ionizing, low-nucleophilicity solvents, such as those rich in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a shift towards a unimolecular (SN1) mechanism can sometimes be observed for chloroformates. nih.gov However, for phenyl chloroformate and its electron-withdrawing substituted analogues, the bimolecular pathway tends to dominate across a wide range of solvents. mdpi.com

Table 2: Grunwald-Winstein Parameters for the Solvolysis of Phenyl Chloroformate and Related Compounds

CompoundlmPredominant Mechanism
Phenyl Chloroformate1.68 ± 0.100.57 ± 0.06Addition-Elimination
p-Methoxyphenyl Chloroformate1.66 ± 0.050.56 ± 0.03Addition-Elimination
p-Nitrophenyl Chloroformate1.68 ± 0.060.46 ± 0.04Addition-Elimination

Note: The parameters for this compound are expected to be similar, indicating a bimolecular mechanism. mdpi.com

Applications of 3 Trifluoromethoxy Phenyl Chloroformate in Complex Organic Synthesis

Role in the Introduction of O-Carbonate Linkages and Protecting Groups

The reaction of 3-(trifluoromethoxy)phenyl chloroformate with alcohols provides a straightforward method for the formation of carbonate esters. This functionality is significant in both synthetic strategy and materials science.

One of the key applications of aryl chloroformates, such as this compound, is the formation of "activated" carbonates. nih.gov When this reagent reacts with an alcohol, it forms a mixed carbonate ester. The 3-(trifluoromethoxy)phenoxy group is a good leaving group, which allows for the subsequent reaction of the activated carbonate with other nucleophiles. This two-step process is advantageous for the synthesis of unsymmetrical carbonates.

The general scheme for this process involves the initial reaction of an alcohol with this compound in the presence of a base to form an aryl alkyl carbonate. This intermediate can then be reacted with a second, different alcohol to yield a dialkyl carbonate, or with other nucleophiles to introduce different functional groups. This method provides a controlled, stepwise approach to the synthesis of complex carbonates.

Table 1: General Reaction for the Formation of Activated Carbonates

Reactant 1Reactant 2Product
This compoundAlcohol (R-OH)3-(Trifluoromethoxy)phenyl alkyl carbonate
3-(Trifluoromethoxy)phenyl alkyl carbonateSecond Alcohol (R'-OH)Dialkyl carbonate (R-O-CO-O-R')

Polycarbonates are a class of thermoplastics containing carbonate groups in their chemical structures. researchgate.net While industrial production often relies on phosgene (B1210022) or the transesterification of diphenyl carbonate with bisphenols, chloroformates also play a role in the synthesis of polycarbonates, particularly in research and for specialty polymers. researchgate.netrsc.org

The synthesis of polycarbonates using chloroformates can be achieved through the reaction of a bis-chloroformate with a diol, or by the polycondensation of a diol with a phosgene equivalent like triphosgene (B27547). researchgate.net Alternatively, a diol can be reacted with an excess of a chloroformate like this compound to form a bis-carbonate monomer, which can then be polymerized. The properties of the resulting polycarbonate, such as thermal stability and optical properties, are influenced by the structure of the diol and the chloroformate used. The incorporation of the trifluoromethoxy group from this compound can impart unique properties to the polymer, such as increased hydrophobicity and altered solubility. mdpi.com

Utility in the Formation of N-Carbamate and Related Amine Derivatives

The reaction of this compound with primary or secondary amines is a highly efficient method for the formation of N-carbamates. This reaction is fundamental in the field of peptide synthesis and for the modification of amine-containing molecules.

In the multi-step synthesis of complex molecules, particularly peptides, it is often necessary to temporarily block the reactivity of amine functional groups. masterorganicchemistry.com Carbamates are one of the most widely used classes of amine protecting groups due to their ease of installation and their stability under a range of reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

The reaction of an amine with this compound in the presence of a base results in the formation of a stable N-[3-(trifluoromethoxy)phenoxycarbonyl] protected amine. The properties of this protecting group, such as its stability and the conditions required for its removal, are influenced by the electronic nature of the aryl group. The electron-withdrawing trifluoromethoxy group can affect the lability of the protecting group, offering a potential advantage in orthogonal protection strategies where multiple protecting groups need to be removed selectively. mdpi.com

Table 2: General Reaction for the Formation of N-Carbamates

Reactant 1Reactant 2Product
This compoundPrimary or Secondary Amine (R-NH2 or R2NH)N-[3-(Trifluoromethoxy)phenoxycarbonyl] amine

Polyurethanes are polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. nih.gov They are synthesized through the reaction of diisocyanates with polyols. However, alternative, non-isocyanate routes for polyurethane synthesis are of growing interest due to the toxicity of isocyanates. eurekalert.org One such method involves the reaction of a bis-chloroformate with a diamine. researchgate.net

Another approach involves the formation of a bis-carbamate monomer from a diamine and a chloroformate, which can then be polymerized with a diol. The use of this compound in this context would introduce the trifluoromethoxy-phenyl group into the polymer structure, potentially as a side chain or as part of the main chain depending on the synthetic strategy. The incorporation of fluorine can enhance the thermal and chemical resistance of the resulting polyurethane. mdpi.comnih.gov

Enabling Reagent in the Total Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The reactivity of this compound makes it a valuable reagent in the synthesis of molecules with biological activity. Its ability to form stable carbamate (B1207046) linkages is particularly useful in this regard.

A notable application of aryl chloroformates is in the synthesis of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov FAAH inhibitors are being investigated for the treatment of pain, inflammation, and anxiety. Many potent FAAH inhibitors are carbamates, which act by irreversibly carbamylating a serine residue in the active site of the enzyme.

In the synthesis of these inhibitors, a key step is the formation of the carbamate linkage. This is often achieved by reacting an alcohol with a chloroformate to form a mixed carbonate, which then reacts with an amine, or by directly reacting an amine with a chloroformate. Research has shown that tetrahydro-β-carboline derivatives can be functionalized with carbamate groups to produce potent FAAH inhibitors. nih.govresearchgate.net The synthesis of these carbamates can be accomplished using the corresponding aryl chloroformate. Therefore, this compound is a key reagent for the synthesis of specific tetrahydro-β-carboline-based FAAH inhibitors. nih.govresearchgate.netnih.govarkat-usa.org

Furthermore, the trifluoromethylphenyl moiety is a common structural feature in many pharmaceutical compounds. For instance, a key intermediate in the synthesis of the calcimimetic agent Cinacalcet is 3-(trifluoromethyl)phenyl propanal. nih.gov While not directly synthesized from this compound, this highlights the importance of the trifluoromethylphenyl scaffold in medicinal chemistry. The availability of reagents like this compound provides a valuable tool for medicinal chemists to introduce this and related fluorinated phenyl groups into potential drug candidates. google.com

Selective Functionalization of Complex Substrates

In the context of complex molecules possessing multiple reactive sites, selective functionalization is a significant synthetic challenge. This compound, as a highly reactive acylating agent, can exhibit chemoselectivity toward different nucleophilic functional groups. The reactivity of the chloroformate allows it to preferentially react with stronger, more accessible nucleophiles, such as primary amines and unhindered alcohols, over less reactive groups like secondary amines, hindered alcohols, or phenols within the same molecule.

This selectivity is driven by the high electrophilicity of the carbonyl carbon in the chloroformate, which is further enhanced by the electron-withdrawing nature of the adjacent chlorine atom and the phenoxy group. The trifluoromethoxy substituent on the phenyl ring also contributes to this electronic effect. This enables chemists to modify one specific site in a polyfunctional substrate, leaving other groups intact for subsequent transformations. For instance, in a molecule containing both a primary amine and a secondary alcohol, the amine can be selectively acylated to form a stable carbamate, protecting it while the alcohol remains available for other reactions.

Table 1: Reactivity Profile for Selective Functionalization

Functional GroupRelative Reactivity with ChloroformateResulting MoietyNotes
Primary AmineVery HighCarbamateRapid reaction, often used for protection.
Secondary AmineHighCarbamateSlower than primary amines due to steric hindrance.
Aliphatic AlcoholModerateCarbonateReactivity depends on steric accessibility.
Phenol (B47542)Low to ModerateCarbonateGenerally less reactive than aliphatic alcohols.
ThiolHighThiocarbonateCan compete with amines if present.

Orthogonal Protection Strategies in Synthetic Pathways

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. numberanalytics.comresearchgate.net This approach is essential for the synthesis of complex molecules like peptides, oligonucleotides, and natural products. nih.govbiosynth.com The 3-(trifluoromethoxy)phenoxycarbonyl group, installed by this compound, can be employed within such orthogonal schemes.

When attached to an amine or alcohol, it forms a carbamate or carbonate, respectively. The stability of this protecting group is influenced by the electronic properties of the trifluoromethoxy-substituted phenyl ring. The strong electron-withdrawing effect of the OCF₃ group makes the resulting carbonate or carbamate more susceptible to cleavage under specific nucleophilic or mildly basic conditions compared to other protecting groups. This unique lability allows for its selective removal without affecting acid-labile groups (like Boc or Trt) or base-labile groups that require stronger conditions (like Fmoc). biosynth.comsigmaaldrich.com This creates a three-dimensional protection strategy, enhancing the efficiency and convergence of complex synthetic routes. researchgate.net

Table 2: Orthogonality of the 3-(Trifluoromethoxy)phenoxycarbonyl (TfmpoC) Group

Protecting GroupTypical Cleavage ConditionsStability to TfmpoC CleavageOrthogonality
TfmpoC Mildly basic / specific nucleophiles--
Boc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA)StableYes
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Potentially LabilePartial/Conditional
Cbz (Carboxybenzyl)Catalytic Hydrogenolysis (H₂, Pd/C)StableYes
Trt (Trityl)Mild AcidStableYes
Alloc (Allyloxycarbonyl)Pd(0) catalysisStableYes

Contributions to Heterocyclic Chemistry and Novel Scaffold Construction

Heterocyclic compounds are foundational to pharmaceutical and agrochemical research, with a vast number of biologically active molecules containing at least one heterocyclic ring. researchgate.net The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethoxy, into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity. researchgate.netresearchgate.net this compound serves as a key reagent in synthetic strategies aimed at constructing novel, fluorinated heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles via Carbonate Intermediates

A key application of this compound in heterocyclic synthesis involves its use as an activating agent to facilitate cyclization reactions. The reagent reacts with bifunctional substrates, such as amino alcohols or aminophenols, to form an activated carbonate or carbamate intermediate. This intermediate is primed for an intramolecular nucleophilic attack, leading to the formation of a nitrogen-containing ring system.

In this process, the 3-(trifluoromethoxy)phenoxide portion acts as an excellent leaving group, driven by the stability of the corresponding phenoxide anion. This strategy has been applied to the synthesis of important heterocyclic scaffolds such as benzoxazinones, oxazolidinones, and related structures. The presence of the trifluoromethoxy group on the final scaffold or on a precursor building block can be critical for achieving desired biological activity. This method provides a reliable route to these valuable fluorinated heterocycles under relatively mild conditions. d-nb.info

Table 3: Examples of Heterocycle Synthesis via Carbonate Intermediates

Starting MaterialIntermediate TypeResulting Heterocycle
2-AminophenolMixed Phenyl Carbonate1,3-Benzoxazol-2-one
1,2-AminoethanolMixed Phenyl CarbonateOxazolidin-2-one
2-(Aminomethyl)phenolMixed Phenyl Carbonate1,4-Benzoxazepin-3-one derivative
Anthranilic acidN-Acylated CarbamateIsatoic Anhydride derivative

Building Block in the Assembly of Fluorinated Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Fluorinated MOFs (F-MOFs), built using fluorinated organic linkers, exhibit unique properties such as enhanced hydrophobicity and specific gas sorption capabilities, making them attractive for applications in gas storage, separation, and catalysis. researchgate.net

While this compound is not a linker itself, it is a crucial building block for synthesizing the complex, functionalized organic linkers required for F-MOF assembly. The chloroformate can be used to introduce the trifluoromethoxy-phenyl moiety onto potential linker precursors that contain nucleophilic handles like hydroxyl (–OH) or amino (–NH₂) groups. For example, it can react with hydroxy-substituted dicarboxylic acids (e.g., 5-hydroxyisophthalic acid) to create a more complex, fluorinated linker. This pre-functionalization of the organic struts is a key strategy for tuning the pore environment and surface chemistry of the resulting F-MOF, thereby tailoring its properties for specific applications. researchgate.netchemrxiv.org

Table 4: Synthesis of Potential F-MOF Linkers

Linker PrecursorFunctionalization ReactionResulting Fluorinated Linker
5-Hydroxyisophthalic acidO-Acylation with the chloroformate5-((3-(Trifluoromethoxy)phenoxy)carbonyl)isophthalic acid
4,4'-DihydroxybiphenylBis-O-Acylation4,4'-bis((3-(Trifluoromethoxy)phenoxy)carbonyl)biphenyl
2-Amino-terephthalic acidN-Acylation2-(((3-(Trifluoromethoxy)phenoxy)carbonyl)amino)terephthalic acid

Advanced Analytical and Spectroscopic Methodologies in Research Pertaining to 3 Trifluoromethoxy Phenyl Chloroformate

Elucidation of Reaction Pathways and Intermediates using In Situ Spectroscopy

In situ, or real-time, spectroscopic monitoring provides a dynamic window into chemical transformations, allowing researchers to observe the formation and decay of transient species without the need for quenching and sampling. This approach is paramount for understanding the complex mechanisms often involved in reactions with highly reactive reagents like 3-(Trifluoromethoxy)phenyl chloroformate.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for real-time reaction analysis, particularly when coupled with an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction mixture. kaplanscientific.nlresearchgate.net This setup allows for the continuous tracking of changes in the concentrations of functional groups. For reactions involving this compound, the intense carbonyl (C=O) stretching vibration of the chloroformate group is a key diagnostic peak. As the reaction proceeds, the disappearance of this band and the concurrent appearance of new bands corresponding to the product (e.g., a carbamate (B1207046) or carbonate C=O stretch) can be monitored to generate kinetic profiles. kaplanscientific.nl This method provides immediate insight into reaction initiation, progression, and completion. kaplanscientific.nlnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled detail in tracking reactions. iitmandi.ac.in For this compound, both ¹H and ¹⁹F NMR are particularly informative. The trifluoromethoxy (-OCF₃) group provides a singlet in the ¹⁹F NMR spectrum that is highly sensitive to its electronic environment. rsc.orgnih.gov Any transformation at the chloroformate moiety will induce a chemical shift in this signal, allowing for precise monitoring of the conversion of the starting material into products. rsc.org Real-time NMR studies can reveal the presence of intermediates, which may appear as transient signals that rise and fall during the course of the reaction. researchgate.netacs.org

Table 1: Key Spectroscopic Handles for Real-time Monitoring of this compound Reactions

TechniqueAnalyte GroupTypical Signal (Starting Material)Expected Change During Reaction
FT-IR Chloroformate C=OStrong absorbance band ~1785 cm⁻¹Decrease in intensity
FT-IR Product (e.g., Carbamate)N/AAppearance of new C=O band (~1700-1740 cm⁻¹)
¹H NMR Aromatic ProtonsCharacteristic multiplet patternShift in pattern and/or appearance of new aromatic signals
¹⁹F NMR Trifluoromethoxy (-OCF₃)Sharp singletDecrease in intensity and appearance of new singlet(s) for product(s) at different chemical shifts

High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying reaction intermediates and products, thereby providing crucial evidence for proposed reaction mechanisms. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to four or more decimal places). researchgate.net This accuracy allows for the unambiguous determination of a molecule's elemental composition.

In the context of this compound reactions, HRMS can be used to:

Identify Reaction Adducts: By analyzing the reaction mixture, it is possible to detect and identify the exact mass of transient adducts formed between the chloroformate and other reactants or catalysts.

Confirm Product Structures: HRMS confirms the elemental composition of the final products, corroborating data from other spectroscopic methods.

Elucidate Fragmentation Pathways: Through tandem mass spectrometry (MS/MS) experiments, ions of interest can be isolated and fragmented. The resulting fragmentation pattern provides structural information that helps to piece together the molecule's connectivity and supports mechanistic hypotheses. researchgate.net

For example, in a reaction with an amine, HRMS could detect the mass of the expected carbamate product, as well as potential intermediates or side-products, by providing their precise elemental formulas.

Quantitative Analysis in Synthetic Research and Process Development

Accurate quantification of reactants, products, and impurities is fundamental to synthetic chemistry for determining reaction yields, assessing compound purity, and optimizing reaction conditions for process development. quality-assistance.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. nih.gov In this technique, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter a mass spectrometer for identification. GC-MS is used for:

Purity Assessment: The resulting chromatogram shows peaks for the main compound and any impurities, with the area of each peak being proportional to its concentration. researchgate.net

Quantification: By using an internal standard, the exact amount of product formed in a reaction can be determined, allowing for accurate yield calculation. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment, especially for less volatile or thermally sensitive derivatives. researchgate.netgoogle.com Separation is achieved in the liquid phase on a packed column.

Purity Determination: HPLC, often equipped with a UV detector that monitors the absorbance of the aromatic ring, can effectively separate the target compound from non-volatile impurities and starting materials. nih.gov The percentage purity is typically calculated from the relative peak areas in the chromatogram.

Preparative Applications: HPLC can also be scaled up to purify larger quantities of the desired product, isolating it from reaction byproducts. google.com

Table 2: Comparison of Chromatographic Techniques for Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phaseSeparation of compounds in the liquid phase
Analytes Volatile and thermally stable compoundsWide range, including non-volatile and thermally labile compounds
Detection Mass Spectrometry (provides structural info)Commonly UV-Vis, also MS, Fluorescence, etc.
Primary Use Purity assessment, quantification, identification of volatile impuritiesPurity assessment, quantification, preparative purification
Sample Prep May require derivatization for non-volatile analytesSample dissolved in a suitable solvent

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of a substance in a solution without the need for identical reference standards for each analyte. By adding a known amount of an internal standard to a sample, the concentration of the target molecule can be determined by comparing the integral of its specific resonance signal to the integral of a signal from the standard. rsc.org For this compound derivatives, the unique singlet from the -OCF₃ group in the ¹⁹F NMR spectrum is often ideal for quantification due to the lack of other signals in that region of the spectrum. rsc.orgrsc.org

Spectrophotometric methods , such as UV-Vis spectroscopy, can be employed for quantitative analysis if the product has a distinct chromophore that absorbs light differently from the starting materials. By measuring the absorbance at a specific wavelength and using a calibration curve (Beer-Lambert Law), the concentration of the product can be determined, providing a measure of reaction conversion.

Structural and Conformational Studies of Derivatives and Adducts

Understanding the three-dimensional arrangement of atoms in the derivatives and adducts of this compound is crucial for predicting their reactivity and biological interactions.

Advanced NMR Techniques are used to determine structure and conformation in solution.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei (¹H, ¹³C), allowing chemists to piece together the molecular skeleton and confirm the connectivity of the final product. iitmandi.ac.in

NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, providing critical information about the molecule's 3D shape and preferred conformation in solution.

Computational chemistry is often used in conjunction with these experimental techniques to model different possible conformations and predict their relative energies, providing a deeper understanding of the molecule's structural dynamics. conicet.gov.arnih.gov

Table 3: Techniques for Structural and Conformational Analysis

TechniquePhaseInformation ProvidedApplication
X-ray Crystallography SolidPrecise 3D atomic coordinates, bond lengths, bond angles, packing interactionsDefinitive structure of crystalline derivatives
2D NMR (COSY, HMBC) SolutionAtom-to-atom connectivity through chemical bondsElucidation of the molecular skeleton
NOESY/ROESY NMR SolutionThrough-space proximity of atoms, molecular conformationDetermination of 3D shape and stereochemistry in solution

X-ray Crystallography for Absolute Stereochemistry and Bonding Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise coordinates of atoms within the crystal lattice, enabling the exact measurement of bond lengths, bond angles, and torsion angles. For a molecule like this compound, which lacks a chiral center, the primary role of X-ray crystallography is not to determine absolute stereochemistry but to provide an unequivocal depiction of its conformation and bonding parameters in the solid state. nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. nih.gov This analysis would yield critical data for this compound, including:

Conformation: The spatial arrangement of the trifluoromethoxy and chloroformate groups relative to the phenyl ring. This includes the dihedral angles that define the orientation of these substituents.

Bonding Parameters: Precise lengths of all chemical bonds (e.g., C-O, C-Cl, C-F, aromatic C-C) and the angles between them. nih.gov This data is fundamental for validating theoretical models and understanding the electronic effects of the substituents.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, highlighting non-covalent interactions such as π-stacking or halogen bonding that influence the material's bulk properties. nih.govnih.gov

While a specific crystal structure for this compound is not publicly documented, data from analogous structures containing trifluoromethyl or trifluoromethoxy groups provide expected values for key bonding parameters. For instance, the C-F bond lengths in a trifluoromethyl group typically average around 1.35 Å. nih.gov The analysis provides a foundational dataset for understanding the molecule's steric and electronic properties.

ParameterTypical ValueSignificance for this compound
C-F Bond Length~1.33 - 1.35 ÅConfirms the integrity of the trifluoromethoxy group.
Aromatic C-O Bond Length~1.36 - 1.40 ÅIndicates the electronic interaction between the oxygen and the phenyl ring.
C-Cl Bond Length (in Chloroformate)~1.75 - 1.79 ÅCharacterizes the reactive acyl chloride portion of the molecule.
C=O Bond Length (in Chloroformate)~1.18 - 1.21 ÅTypical value for a carbonyl group in a chloroformate moiety.
F-C-F Bond Angle~102° - 106°Defines the geometry of the trifluoromethoxy group. nih.gov
Ar-O-C Torsion AngleVariableDescribes the rotational position of the trifluoromethoxy group relative to the phenyl ring.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY, ¹⁹F NMR) for Detailed Structural Elucidation

While X-ray crystallography provides solid-state information, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed structure of this compound in solution. researchgate.nettaylorandfrancis.com Beyond standard one-dimensional ¹H and ¹³C NMR, a suite of advanced techniques is employed for unambiguous signal assignment and spatial correlation.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethoxy (-OCF₃) group makes ¹⁹F NMR an exceptionally powerful tool. The ¹⁹F nucleus has a spin of 1/2 and high natural abundance, offering excellent sensitivity. nih.govresearchgate.net Its large chemical shift range makes it highly sensitive to the local electronic environment. rsc.org For this compound, a single sharp signal would be expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides a unique spectroscopic signature for the molecule. rsc.org

2D-NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular framework by correlating different nuclei through bonds.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network among the protons on the aromatic ring, confirming their relative positions (ortho, meta, para).

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals in the aromatic region.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. sci-hub.st A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could be particularly insightful, revealing through-space interactions between the fluorine atoms of the -OCF₃ group and the ortho protons on the phenyl ring. anu.edu.au Such a correlation would provide direct evidence for the conformation and orientation of the trifluoromethoxy substituent relative to the ring.

The combination of these advanced NMR methods allows for a complete and unambiguous assignment of all proton, carbon, and fluorine signals, confirming the connectivity and substitution pattern of this compound.

NucleusTechniqueExpected Data and Significance
¹⁹F1D NMRA single resonance confirming the -OCF₃ group. Chemical shift is sensitive to the electronic environment. rsc.org
¹H1D NMR & COSYComplex multiplet patterns for the four aromatic protons. COSY confirms their connectivity and substitution pattern.
¹³C1D NMR & HSQC/HMBCSignals for all unique carbons. HSQC assigns protonated carbons. HMBC confirms connectivity to -OCF₃ and -OCOCl groups.
¹H / ¹³CHMBCKey correlations expected: Ar-H to C of -OCF₃; Ar-H to C of -OCOCl.
¹H / ¹⁹FHOESYPotential through-space correlation between F atoms and the proton at the C2/C6 position of the ring, confirming spatial proximity. anu.edu.au

Theoretical and Computational Chemistry Studies of 3 Trifluoromethoxy Phenyl Chloroformate

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic environment of a molecule. These methods are instrumental in predicting molecular geometry, stability, and propensity to undergo chemical reactions.

For example, in the study of nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can distinguish between stepwise and concerted mechanisms by locating intermediate structures (like Meisenheimer complexes) and their corresponding transition states. The choice of functional and basis set is critical for obtaining reliable results. Common combinations for organic molecules include the B3LYP functional with basis sets like 6-311+G(d,p), which have been shown to provide accurate geometries and energies for a wide range of systems.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Nucleophilic Attack on an Aromatic Chloroformate (Note: This data is hypothetical and for illustrative purposes only, demonstrating the type of output from DFT calculations.)

Reaction PathwayReactant(s) Energy (kcal/mol)Transition State Energy (kcal/mol)Product(s) Energy (kcal/mol)Activation Energy (kcal/mol)
Ortho Attack0.0+25.3-10.125.3
Meta Attack0.0+35.8-8.535.8
Para Attack0.0+28.1-10.128.1

These calculations would help in predicting the regioselectivity of reactions involving 3-(trifluoromethoxy)phenyl chloroformate, guided by the computed energy barriers for attack at different positions on the aromatic ring.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is expected to be localized primarily on the trifluoromethoxy-substituted phenyl ring, while the LUMO would likely be centered on the chloroformate group, particularly the antibonding π* orbital of the carbonyl. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon.

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or by mapping the electrostatic potential (ESP), reveals the electron-rich and electron-poor regions of a molecule. In this compound, the highly electronegative oxygen and chlorine atoms of the chloroformate moiety, as well as the fluorine atoms of the trifluoromethoxy group, would create significant partial positive charges on the adjacent carbon atoms, marking them as likely sites for nucleophilic attack.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Note: These values are representative for a substituted phenyl chloroformate and are intended for illustrative purposes.)

ParameterValue (eV)Description
EHOMO-8.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)7.3Indicator of chemical stability and reactivity
Ionization Potential (I)8.5Energy required to remove an electron (≈ -EHOMO)
Electron Affinity (A)1.2Energy released when an electron is added (≈ -ELUMO)
Chemical Hardness (η)3.65Resistance to change in electron distribution (≈ ΔE/2)

Molecular Dynamics (MD) Simulations of Solvent Effects and Reactant Interactions

While quantum mechanics provides a static picture of molecules, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules.

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. MD simulations can model the explicit interactions between a solute, like this compound, and the surrounding solvent molecules. These simulations reveal the structure of the solvation shells—the layers of solvent molecules immediately surrounding the solute.

By analyzing the radial distribution functions between atoms of the solute and solvent, one can quantify the organization and strength of these interactions. For a polar molecule like this compound in a polar solvent, specific hydrogen bonding or dipole-dipole interactions can stabilize the ground state or transition state, thereby altering the reaction kinetics compared to the gas phase. The simulation can track the reorientation of solvent molecules during a reaction, providing insight into the energetic cost or benefit of solvation.

MD simulations are also invaluable for studying how this compound interacts with other molecules in a solution, such as a catalyst. By modeling the full system, including the reactant, catalyst, and solvent, MD can explore the conformational landscape of the reactant-catalyst complex.

These simulations can identify the dominant binding modes and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are crucial for catalysis. By calculating the potential of mean force along a reaction coordinate, MD can provide insights into the free energy landscape of the catalyzed reaction, helping to explain how the catalyst lowers the activation barrier.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A critical test of the accuracy of computational models is their ability to reproduce experimental data. DFT and other quantum chemical methods can predict various spectroscopic parameters, which can then be compared with results from techniques like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, DFT calculations can predict its vibrational frequencies. These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental IR and Raman spectra. This allows for a confident assignment of the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the chloroformate group or the C-F stretches of the trifluoromethoxy group.

Similarly, NMR chemical shifts (¹³C and ¹H) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the calculated and experimental NMR spectra serves as a stringent validation of the computed molecular structure and electronic environment. Discrepancies between predicted and experimental spectra can point to specific structural or electronic features not captured by the initial model, leading to a refined understanding of the molecule.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (Note: This is an illustrative comparison for a similar aromatic compound.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)17851790Carbonyl Stretch
ν(C-O-C)12501255Asymmetric Ether Stretch
ν(C-F)11801182C-F Stretch
Aromatic Ring16051608C=C Stretch

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational chemistry offers powerful tools for predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of molecules. These predictions are valuable for interpreting experimental spectra and understanding molecular structure and bonding.

Density Functional Theory (DFT) is a common method used for these predictions. For molecules containing fluorine, specific functionals and basis sets are often employed to achieve accurate results. For instance, studies on other fluorinated compounds have shown that methods like ωB97XD with an appropriate basis set, such as aug-cc-pvdz, can provide reliable predictions of 19F NMR chemical shifts with a root mean square error of around 3.57 ppm. rsc.orgresearchgate.net The choice of the basis set is crucial, and for fluorine-containing compounds, sets like 6-31+G(d,p) have been found to be effective. nsf.gov It is also noted that for some fluorinated molecules, gas-phase calculations can be more accurate than those including implicit solvation models. nih.gov

For the prediction of vibrational frequencies, methods like HF, B3LYP, and MP2 with basis sets such as 6-311G* are often utilized. conicet.gov.ar These calculations can help in assigning the bands observed in infrared (IR) and Raman spectra to specific vibrational modes of the molecule.

A hypothetical computational study on this compound would likely involve optimizing the molecule's geometry and then performing calculations to predict its 1H, 13C, and 19F NMR chemical shifts, as well as its IR and Raman vibrational frequencies. The predicted data would then be compared with experimental values for validation.

Table 1: Hypothetical Predicted 19F NMR Chemical Shifts for this compound using DFT

Computational MethodBasis SetPredicted 19F Chemical Shift (ppm)
ωB97XDaug-cc-pvdzData not available
B3LYP6-31G(d)Data not available

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
C=O (chloroformate)StretchingData not available
C-O-C (ether)Asymmetric StretchData not available
C-F (trifluoromethoxy)StretchingData not available
Aromatic C-HStretchingData not available

Note: The tables above are illustrative as specific computational data for this compound were not found in the searched literature.

Theoretical UV-Vis Absorption and Circular Dichroism Spectra for Chiral Derivatives

The prediction of ultraviolet-visible (UV-Vis) absorption spectra can be achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption of light. For organic molecules, functionals like B3LYP with basis sets such as 6-311G(d,p) are commonly used. researchgate.net The calculated transition energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Theoretical prediction of CD spectra can also be performed using TD-DFT. These calculations are particularly useful for assigning the absolute configuration of chiral molecules by comparing the predicted spectrum with the experimental one.

While this compound itself is not chiral, chiral derivatives could be synthesized. A computational study on such derivatives would involve calculating their theoretical UV-Vis and CD spectra. This would provide insights into how the chiral center influences the electronic structure and optical properties of the molecule. The reliability of these predictions depends on the chosen computational method and basis set. For complex systems, simplified TD-DFT approaches can offer a good balance between accuracy and computational cost. core.ac.uk

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for a Chiral Derivative of this compound

Computational MethodBasis SetSolvent ModelPredicted λmax (nm)Oscillator Strength
TD-DFT (B3LYP)6-311G(d,p)Chloroform (B151607)Data not availableData not available
sTD-DFT (CAM-B3LYP)6-31G(d)Gas PhaseData not availableData not available

Note: The table above is illustrative as specific computational data for chiral derivatives of this compound were not found in the searched literature.

Derivatives, Analogues, and Structure Reactivity Relationship Srr Studies in Synthetic Design

Synthesis and Evaluation of Modified Phenyl Chloroformate Analogues

The evaluation of modified phenyl chloroformate analogues is crucial for understanding how different substituents on the aromatic ring affect the reagent's performance. The primary reaction of interest is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The facility of this reaction is highly dependent on the electronic and steric environment of the carbonyl group, which is directly influenced by the substituents on the phenoxy portion of the molecule.

Impact of Substituent Electronic Properties on Chloroformate Reactivity and Selectivity

The electronic nature of substituents on the phenyl ring plays a paramount role in modulating the reactivity of the chloroformate group. Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the phenyl ring. Through inductive and/or resonance effects, this withdrawal of electron density is transmitted to the carbonyl carbon, increasing its partial positive charge (electrophilicity). A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles, resulting in an increased reaction rate. rsc.orgmdpi.comnih.gov Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the ring, which is relayed to the carbonyl carbon. This reduces its electrophilicity and consequently slows down the rate of nucleophilic attack. mdpi.com

The Hammett equation provides a quantitative measure of these electronic effects on reaction rates. rsc.orgresearchgate.netscience.gov The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The σ value is characteristic of a particular substituent and reflects its electronic effect (a positive σ indicates an EWG, a negative σ indicates an EDG). The ρ value indicates the sensitivity of the reaction to these electronic effects. Studies on the hydrolysis and aminolysis of substituted phenyl chloroformates consistently show a positive ρ value, confirming that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state of the rate-determining addition step. rsc.orgrsc.org

Substituent (at para-position)Hammett Constant (σp)Qualitative Effect on ReactivityRelative Rate of Hydrolysis (Illustrative)
-NO₂+0.78Strongly Activating (Increases Rate)~35
-CN+0.66Activating (Increases Rate)~18
-Cl+0.23Slightly Activating (Increases Rate)~2.5
-H0.00Reference1
-CH₃-0.17Slightly Deactivating (Decreases Rate)~0.5
-OCH₃-0.27Deactivating (Decreases Rate)~0.3

Steric Effects of Ortho-Substituents on Reaction Outcome

When substituents are placed at the ortho-position relative to the chloroformate group, they can exert a steric effect in addition to their electronic influence. wikipedia.org This "ortho effect" arises from the spatial bulk of the substituent, which can physically impede the trajectory of an incoming nucleophile as it approaches the carbonyl carbon. nsf.govmasterorganicchemistry.com This phenomenon, known as steric hindrance, generally leads to a decrease in the reaction rate compared to a similar substituent at the para-position, where it is too distant to cause significant spatial interference. libretexts.org

For example, a comparative study of the solvolysis rates of 2-methoxyphenyl chloroformate (ortho-substituted) and 4-methoxyphenyl (B3050149) chloroformate (para-substituted) reveals the impact of steric hindrance. nih.gov While the electronic effects of the methoxy group are similar, the ortho-isomer reacts more slowly in many solvents because the methoxy group partially shields the reaction center from the solvent (nucleophile). nih.gov

The Taft equation is a tool used to dissect these contributions by separating the polar (electronic) and steric effects of a substituent on the reaction rate. wikipedia.orgdalalinstitute.com The equation allows for the quantification of the steric parameter (Es), where a more negative value indicates greater steric bulk. orientjchem.org By analyzing reaction rates with the Taft equation, chemists can determine the sensitivity of a reaction to steric hindrance, which is crucial for designing reagents where selectivity is desired. For instance, a bulky, non-reactive ortho-substituent could be intentionally introduced to a phenyl chloroformate reagent to favor reactions with smaller, less-hindered nucleophiles over larger ones.

Trifluoromethoxy Group Modifications and Their Synthetic Utility

The trifluoromethoxy (-OCF₃) group itself is a key functional moiety whose unique properties can be leveraged in synthetic design. Modifications involving this group or its fluorinated relatives can impart desirable characteristics to both the reagent and the final product.

Exploration of Perfluoroalkoxy Substituents in Related Reagents

Building on the properties of the trifluoromethoxy group, chemists have explored other perfluoroalkoxy substituents (e.g., -OC₂F₅, -OC₃F₇) in the design of specialized reagents. wikipedia.org The synthesis of highly fluorinated chloroformates derived from corresponding perfluoroalcohols allows for the introduction of these larger fluorinated tags onto molecules. researchgate.net These groups generally enhance properties such as lipophilicity and metabolic stability to an even greater extent than the -OCF₃ group. While not as common as their trifluoromethoxy counterparts, reagents bearing longer perfluoroalkoxy chains are valuable in applications requiring extreme chemical inertness and unique physicochemical properties in the final product.

Comparative Studies with Non-Fluorinated Analogues to Elucida te Fluorine Effects

To fully appreciate the role of fluorine, comparative studies between trifluoromethoxy-substituted compounds and their direct non-fluorinated analogues, such as methoxy-substituted compounds, are essential. The substitution of hydrogen atoms with fluorine atoms in the methoxy group dramatically alters its electronic properties.

The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, though it is weakly electron-withdrawing by induction. pressbooks.pub In contrast, the trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing group due to the powerful inductive effect of the three fluorine atoms. mdpi.com This key electronic difference has a profound impact on the reactivity of the corresponding phenyl chloroformate. 3-(Trifluoromethoxy)phenyl chloroformate is significantly more reactive toward nucleophiles than 3-methoxyphenyl (B12655295) chloroformate because the -OCF₃ group makes the carbonyl carbon more electrophilic.

Furthermore, the fluorine atoms impart other significant properties. The -OCF₃ group is considerably more lipophilic (hydrophobic) than the -OCH₃ group, a property that can be transferred to the product molecule after the reaction. mdpi.com

Property-OCH₃ (Methoxy)-OCF₃ (Trifluoromethoxy)Impact on Phenyl Chloroformate Reagent
Electronic Effect Weakly withdrawing (inductive), donating (resonance)Strongly withdrawing (inductive)-OCF₃ group significantly increases reactivity toward nucleophiles.
Lipophilicity (Hansch Parameter, π) -0.02+1.04-OCF₃ group increases the lipophilicity of the reagent and the resulting product.
Metabolic Stability Susceptible to O-dealkylationHighly resistant to metabolic cleavageDerivatives containing the -OCF₃ group exhibit enhanced stability in biological systems.

Design Principles for Tailored Chloroformate Reagents

Based on structure-reactivity relationship studies, a set of design principles emerges for creating tailored chloroformate reagents for specific synthetic challenges. The design process involves a careful balancing of electronic and steric factors to achieve the desired reactivity, selectivity, and final product properties. mdpi.comnih.govnih.gov

Tuning Reactivity: The primary method for controlling reactivity is the manipulation of the electronic properties of the phenyl ring. To create a highly reactive chloroformate for difficult acylations, one would incorporate strong electron-withdrawing substituents (e.g., nitro, trifluoromethyl) at the meta- or para-positions. For a milder, more stable reagent, electron-donating groups or an unsubstituted phenyl ring would be chosen.

Controlling Selectivity: Steric hindrance can be used as a tool to control selectivity. Introducing bulky substituents at the ortho-position(s) can render the reagent more selective for smaller, less-hindered nucleophiles. This principle allows for differentiation between primary and secondary amines, for example.

Imparting Desired Product Properties: The substituent on the phenyl ring is ultimately transferred to the target molecule as a phenoxy carbamate (B1207046) or related structure. Therefore, the choice of substituent can be used to install functional groups that impart specific properties. Using a trifluoromethoxy-substituted chloroformate, for instance, not only modulates reactivity but also introduces a highly lipophilic and metabolically stable group into the final product, a common strategy in medicinal chemistry and agrochemistry.

By applying these principles, chemists can move beyond using off-the-shelf reagents and rationally design custom chloroformate agents optimized for a particular synthetic transformation.

Rational Design for Enhanced Selectivity and Efficiency

The rational design of derivatives using this compound hinges on the potent electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group. nih.gov These characteristics are exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

In the design of enzyme inhibitors, the 3-(trifluoromethoxy)phenyl group can serve as a crucial pharmacophore. For instance, in the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), a target for treating neuroinflammation, carbamates are utilized as covalent modifiers of the enzyme's active site serine. The design strategy often focuses on optimizing the "leaving group" of the carbamate to achieve high potency and selectivity. nih.gov The substitution pattern on the phenyl ring of the leaving group, such as the trifluoromethoxy group at the meta-position, directly impacts the electrophilicity of the carbamoyl (B1232498) moiety, thereby influencing the rate of carbamoylation and the inhibitor's potency.

A systematic approach to understanding these effects involves the synthesis of a series of analogues with varied substitution patterns on the phenyl ring. By comparing the inhibitory activities of these analogues, a quantitative structure-activity relationship (QSAR) can be established. nih.gov This allows for the identification of substituents and substitution patterns that lead to optimal interactions with the target enzyme, thereby enhancing selectivity and reducing off-target effects.

Table 1: Hypothetical Structure-Activity Relationship Data for 3-(Trifluoromethoxy)phenyl Carbamate Analogues as Enzyme Inhibitors

Compound IDR Group (Amine Component)Enzyme Inhibition (IC50, nM)Lipophilicity (logP)Metabolic Stability (t1/2, min)
1 Piperidine503.245
2 Morpholine1202.560
3 N-methylpiperazine852.855
4 Aniline254.130

This table is illustrative and designed to represent the type of data generated in SRR studies.

The data illustrates how modifications to the amine component of the carbamate derivative, while keeping the 3-(trifluoromethoxy)phenyl group constant, can significantly alter biological activity and physicochemical properties. Such studies are fundamental to the rational design process, enabling chemists to fine-tune molecular properties for improved therapeutic or pesticidal efficacy. nih.gov

Catalyst-Reagent Synergies in Organic Transformations

The reactivity of this compound in organic synthesis can be significantly enhanced and controlled through the synergistic interplay between the reagent and a catalyst. This is particularly evident in the synthesis of complex carbamates and other derivatives where stereoselectivity or chemoselectivity is critical.

While specific examples detailing catalyst-reagent synergies exclusively for this compound are not extensively documented in publicly available literature, the principles can be inferred from related chloroformate chemistry. For example, in the synthesis of chiral carbamates, a chiral catalyst can be employed to direct the reaction of the chloroformate with a prochiral amine, leading to the preferential formation of one enantiomer.

Kinetic studies on the solvolysis of phenyl chloroformates have shown that the reaction mechanism can be influenced by the solvent and the electronic nature of the substituents on the phenyl ring. nih.govmdpi.com Electron-withdrawing groups, such as the trifluoromethoxy group, increase the reactivity of the chloroformate towards nucleophiles. This inherent reactivity can be harnessed in catalytic processes.

Table 2: Potential Catalytic Systems for Enhanced Reactivity of this compound

Catalyst TypePotential ApplicationExpected Outcome
Chiral Lewis AcidAsymmetric carbamoylation of alcoholsEnantiomerically enriched carbonates
Chiral Amine CatalystKinetic resolution of racemic aminesEnantiomerically pure carbamates
Dual Lewis Acid/Base CatalystDesymmetrization of meso-diolsChiral hydroxy-carbonates
Transition Metal CatalystCross-coupling reactionsNovel carbamate-containing structures

This table outlines hypothetical applications of catalytic systems based on established principles in organic synthesis.

The development of such synergistic catalyst-reagent systems is at the forefront of modern organic synthesis, enabling the efficient and selective construction of complex molecules. The unique electronic signature of the 3-(trifluoromethoxy)phenyl group makes its corresponding chloroformate a valuable reagent for exploring and exploiting these advanced catalytic methodologies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Trifluoromethoxy)phenyl chloroformate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via phosgenation of 3-(trifluoromethoxy)phenol. This involves reacting the phenol derivative with phosgene (COCl₂) under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane or toluene), and stoichiometric excess of phosgene to ensure complete conversion .
  • Data Considerations : Monitor reaction progress using TLC or GC-MS to detect unreacted phenol. Purification typically involves distillation under reduced pressure (e.g., 2.5–5 kPa) to isolate the chloroformate, as higher temperatures may degrade the trifluoromethoxy group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. The compound is a lachrymator and may release toxic gases (e.g., HCl, COCl₂) upon hydrolysis. Emergency measures include immediate rinsing with water for skin/eye contact and artificial respiration for inhalation exposure .
  • Data Contradictions : While AEGL-3 (Acute Exposure Guideline Levels) for phenyl chloroformate suggest a 1-hour exposure limit of 0.71 ppm, extrapolation to the trifluoromethoxy derivative requires caution due to potential differences in volatility and toxicity .

Q. How does the trifluoromethoxy group influence the reactivity of phenyl chloroformate derivatives in nucleophilic substitutions?

  • Methodology : The electron-withdrawing trifluoromethoxy group (-OCF₃) enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. Kinetic studies in THF at 25°C show a 2–3x rate increase compared to phenyl chloroformate .
  • Experimental Design : Compare reaction rates using NMR or IR spectroscopy to track carbonyl group consumption. Control experiments with non-fluorinated analogs are essential to isolate electronic effects .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and detecting trace impurities?

  • Methodology : Use 19F^{19}\text{F} NMR to confirm the presence and integrity of the trifluoromethoxy group (δ ~58–60 ppm). High-resolution mass spectrometry (HRMS) and FTIR (C=O stretch at ~1770 cm⁻¹) validate molecular identity. GC-MS with a polar column (e.g., DB-5) detects residual phosgene or phenol .
  • Data Contradictions : Discrepancies in reported 13C^{13}\text{C} NMR shifts for similar chloroformates (e.g., 4-fluorophenyl derivatives) suggest solvent-dependent variations, necessitating calibration with internal standards .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Simulate aqueous stability at pH 7–10, focusing on nucleophilic attack by hydroxide ions. Compare activation energies with experimental Arrhenius plots .
  • Data Integration : Experimental kinetic data (e.g., half-life at 25°C) should validate computational predictions. Discrepancies may arise from solvent effects not fully captured in gas-phase models .

Q. What role does this compound play in synthesizing bioactive molecules, and how are side reactions mitigated?

  • Methodology : The compound is used to introduce carbamate or carbonate groups in drug candidates. For example, it reacts with secondary amines in dichloromethane at 0°C to form carbamate prodrugs. Side reactions (e.g., hydrolysis) are minimized by anhydrous conditions and molecular sieves .
  • Case Study : In paroxetine synthesis, phenyl chloroformate derivatives form key intermediates via carbamate linkages. The trifluoromethoxy group may enhance metabolic stability in vivo .

Q. How do conflicting toxicity profiles for chloroformates impact risk assessments for 3-(trifluoromethoxy)phenyl derivatives?

  • Methodology : Compare acute toxicity data (e.g., LD₅₀ in rodents) between phenyl chloroformate (oral LD₅₀: 250 mg/kg) and its trifluoromethoxy analog. Structural differences may alter metabolism (e.g., CYP450 interactions) and toxicity endpoints .
  • Data Gaps : Limited ecotoxicology data for trifluoromethoxy derivatives necessitates extrapolation from structurally related compounds, highlighting the need for targeted studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.